molecular formula C14H13N5O2 B3004985 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034477-08-0

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide

Cat. No. B3004985
CAS RN: 2034477-08-0
M. Wt: 283.291
InChI Key: SCDWZTNVRDRNBS-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as furan carboxamide derivatives and imidazo[1,2-a]pyridine carboxamides, which are of interest due to their biological activities. For instance, the first paper describes the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties that exhibit antitubercular activity . The second paper discusses the synthesis of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates and their analgesic activity . These studies suggest that the compound may also have potential biological activities worth investigating.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including intramolecular cyclization and decyclization reactions. For example, the synthesis of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides is achieved by cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride . Although the exact synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is not detailed, similar synthetic strategies could potentially be applied, with careful consideration of the reactivity of the pyrazinyl and imidazolyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been confirmed using techniques such as 1H NMR spectroscopy, IR spectrometry, and elemental analysis . These methods provide detailed information about the molecular framework and functional groups present in the compound. The presence of the furan ring and the carboxamide group is likely to influence the electronic distribution and overall conformation of the molecule, which could be relevant for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving furan carboxamide derivatives can include cyclization and decyclization processes, as seen in the synthesis of related compounds . The reactivity of such compounds can be influenced by the substituents on the furan ring and the nature of the amine moieties. The compound , with its pyrazinyl and imidazolyl groups, may undergo similar reactions, which could be exploited for the synthesis of diverse derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide are not explicitly provided, related compounds have been studied for their biological activities, which can be indicative of their physicochemical characteristics. For instance, the antitubercular activity of imidazo[1,2-a]pyridine carboxamides and the analgesic activity of furan carboxamide derivatives suggest that these compounds have the necessary stability and bioavailability to interact with biological targets. The solubility, lipophilicity, and hydrogen bonding potential of the compound would be important factors to consider in its analysis.

properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(11-1-8-21-10-11)18-5-7-19-6-4-17-13(19)12-9-15-2-3-16-12/h1-4,6,8-10H,5,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDWZTNVRDRNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide

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